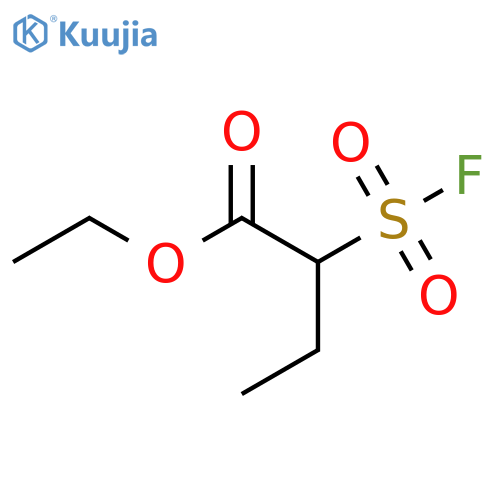

Cas no 2295911-15-6 (ethyl 2-sulfobutanoate)

ethyl 2-sulfobutanoate 化学的及び物理的性質

名前と識別子

-

- ethyl 2-sulfobutanoate

- EN300-1582860

- 2295911-15-6

-

- インチ: 1S/C6H11FO4S/c1-3-5(12(7,9)10)6(8)11-4-2/h5H,3-4H2,1-2H3

- InChIKey: OFGBLEJXNBOWHY-UHFFFAOYSA-N

- SMILES: S(C(C(=O)OCC)CC)(=O)(=O)F

計算された属性

- 精确分子量: 198.03620816g/mol

- 同位素质量: 198.03620816g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 氢键受体数量: 5

- 重原子数量: 12

- 回転可能化学結合数: 5

- 複雑さ: 241

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 1.4

- トポロジー分子極性表面積: 68.8Ų

ethyl 2-sulfobutanoate Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1582860-1.0g |

ethyl 2-sulfobutanoate |

2295911-15-6 | 1g |

$900.0 | 2023-05-25 | ||

| Enamine | EN300-1582860-2.5g |

ethyl 2-sulfobutanoate |

2295911-15-6 | 2.5g |

$1763.0 | 2023-05-25 | ||

| Enamine | EN300-1582860-0.5g |

ethyl 2-sulfobutanoate |

2295911-15-6 | 0.5g |

$864.0 | 2023-05-25 | ||

| Enamine | EN300-1582860-250mg |

ethyl 2-sulfobutanoate |

2295911-15-6 | 250mg |

$828.0 | 2023-09-24 | ||

| Enamine | EN300-1582860-1000mg |

ethyl 2-sulfobutanoate |

2295911-15-6 | 1000mg |

$900.0 | 2023-09-24 | ||

| Enamine | EN300-1582860-5000mg |

ethyl 2-sulfobutanoate |

2295911-15-6 | 5000mg |

$2608.0 | 2023-09-24 | ||

| Enamine | EN300-1582860-0.25g |

ethyl 2-sulfobutanoate |

2295911-15-6 | 0.25g |

$828.0 | 2023-05-25 | ||

| Enamine | EN300-1582860-5.0g |

ethyl 2-sulfobutanoate |

2295911-15-6 | 5g |

$2608.0 | 2023-05-25 | ||

| Enamine | EN300-1582860-100mg |

ethyl 2-sulfobutanoate |

2295911-15-6 | 100mg |

$792.0 | 2023-09-24 | ||

| Enamine | EN300-1582860-2500mg |

ethyl 2-sulfobutanoate |

2295911-15-6 | 2500mg |

$1763.0 | 2023-09-24 |

ethyl 2-sulfobutanoate 関連文献

-

Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796

-

Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666

-

Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690

-

4. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933

-

Paula Toimil,Gerardo Prieto,José Miñones Jr,Félix Sarmiento Phys. Chem. Chem. Phys., 2010,12, 13323-13332

-

Tianxiao Mei,Sheng Zhang,Jie Sun Anal. Methods, 2021,13, 764-768

-

Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306

-

Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053

-

Alexander P. Gaywood,Hamish McNab Org. Biomol. Chem., 2010,8, 5166-5173

-

Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908

ethyl 2-sulfobutanoateに関する追加情報

Professional Introduction to Ethyl 2-Sulfobutanoate (CAS No. 2295911-15-6)

Ethyl 2-sulfobutanoate, with the chemical formula C6H12O3S, is a specialized organic compound characterized by its sulfonic acid ester structure. This compound, identified by the CAS number 2295911-15-6, has garnered significant attention in the field of chemical and pharmaceutical research due to its unique chemical properties and potential applications. The presence of a sulfonic acid group and an ester moiety makes it a versatile intermediate in synthetic chemistry, particularly in the development of bioactive molecules.

The synthesis of ethyl 2-sulfobutanoate involves precise chemical transformations that highlight its utility in organic synthesis. Typically, it is derived from butanoic acid through sulfonation followed by esterification. This process underscores the compound's role as a building block in more complex molecular architectures. Recent advancements in green chemistry have led to the exploration of sustainable methods for its production, emphasizing the importance of ethyl 2-sulfobutanoate in environmentally conscious chemical manufacturing.

In the realm of pharmaceutical research, ethyl 2-sulfobutanoate has been investigated for its potential as a precursor in drug development. Its sulfonic acid functionality makes it a candidate for designing molecules with enhanced solubility and bioavailability, which are critical factors in pharmaceutical formulations. Studies have shown that derivatives of ethyl 2-sulfobutanoate exhibit promising properties in modulating biological pathways, making them valuable candidates for further pharmacological exploration.

The compound's structural features also make it interesting for applications in materials science. Specifically, its ability to form stable complexes with metals and other organic molecules has been exploited in the development of novel catalysts and chelating agents. These applications are particularly relevant in industries where precision catalysis and selective binding are essential, such as in the production of fine chemicals and polymers.

Recent research has also delved into the biological activity of ethyl 2-sulfobutanoate and its derivatives. Preliminary studies suggest that certain modifications to its structure can enhance its interaction with biological targets, potentially leading to new therapeutic agents. For instance, modifications aimed at improving its metabolic stability or target specificity have shown encouraging results in preclinical models. These findings highlight the compound's significance as a scaffold for drug discovery initiatives.

The industrial relevance of ethyl 2-sulfobutanoate is further underscored by its use as an intermediate in the production of specialty chemicals. Its incorporation into larger molecular frameworks allows for the creation of complex compounds with tailored properties. This versatility makes it a preferred choice for chemists working on high-value chemical products, where precision and functionality are paramount.

As our understanding of molecular interactions continues to evolve, ethyl 2-sulfobutanoate is poised to play an increasingly important role in both academic research and industrial applications. Its unique combination of chemical properties and synthetic accessibility positions it as a key player in the development of new materials and pharmaceuticals. Continued investigation into its potential will undoubtedly yield further insights into its applications across various scientific disciplines.

2295911-15-6 (ethyl 2-sulfobutanoate) Related Products

- 2228082-06-0(1-2-(methoxymethyl)oxan-2-ylcyclopropan-1-ol)

- 2171885-10-0(2-(2-chloroprop-2-en-1-yl)-7-oxabicyclo2.2.1heptane-2-carbaldehyde)

- 312743-13-8(5-(3,4-dimethoxyphenyl)methylidene-1,3-bis(2-methylphenyl)-1,3-diazinane-2,4,6-trione)

- 2138190-94-8(Pyrimidine, 4-(difluoromethyl)-6-methyl-2-(1-piperazinylmethyl)-)

- 10141-51-2(CP-24879 HYDROCHLORIDE)

- 1781885-17-3(2-{3-bromoimidazo1,2-apyridin-2-yl}acetic acid)

- 1805282-43-2(2-(Chloromethyl)-5-(difluoromethyl)-6-(trifluoromethoxy)pyridine-3-carboxylic acid)

- 1896104-80-5(2-Piperidinone, 3-hydroxy-1-(1-methylpropyl)-)

- 2137440-48-1(rac-(1R,5R,6S)-6-aminobicyclo3.2.0heptane-3-carboxamide hydrochloride)

- 1782807-01-5(5-Bromo-2-methyl-1H-pyrrole-3-carboxylic acid)